molecular formula C7H9BF5KO B2966168 Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-42-1

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate

Cat. No. B2966168
CAS RN: 2416056-42-1
M. Wt: 254.05
InChI Key: KHKXWRVHFBJZCH-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the formula C7H9BF5KO . It has a molecular weight of 254.05 . The IUPAC name for this compound is potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate . The compound is represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] .


Molecular Structure Analysis

The molecular structure of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can be represented by the SMILES notation: FB-(F)C1C(F)(F)C12CCOCC2.[K+] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Preparation and Applications in Cross-Coupling Reactions Potassium trifluoroborate enol ether reagents have been synthesized and are known for their stability. These reagents are notably used for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems, primarily through palladium-mediated cross-coupling reactions with appropriate halide coupling partners (Katz, Lapointe, & Dinsmore, 2009). This process is pivotal for synthesizing 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones.

Facile Synthesis of Organotrifluoroborates Potassium azidoalkyltrifluoroborates have been prepared from their corresponding halogen compounds with high yields, via a nucleophilic substitution reaction. The resulting azidotrifluoroborates can easily form 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates through a 1,3-dipolar cycloaddition of azides, showcasing a method for the facile synthesis of various organo-[1,2,3]-triazol-1-yl-trifluoroborates (Molander & Ham, 2006).

Stability and Scalability in Synthesis An improved synthesis method for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been established, showcasing high overall yield and scalability. The process involves treating Ruppert's reagent with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, making it a viable procedure for synthesizing this reagent for further applications (Molander & Hoag, 2003).

Utility in Suzuki-Miyaura Cross-Coupling Reactions The potassium trifluoroborate salts have been shown to be stable and can be used in Suzuki-Miyaura cross-coupling reactions. These salts are moisture and air stable, and the cross-coupling can be performed using PdCl2(dppf)·CH2Cl2 as the catalyst, tolerating a variety of functional groups (Molander & Rivero, 2002).

properties

IUPAC Name

potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXWRVHFBJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF5KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate

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